2,7-Dibromo-4-methylbenzothiazole is an organic compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a methyl group at the 4 position of the benzothiazole structure. The compound can be represented by the molecular formula and has significant relevance in various fields, particularly in organic synthesis and materials science.
The synthesis of 2,7-dibromo-4-methylbenzothiazole can be derived from various starting materials through different synthetic routes. These methods often involve bromination processes or condensation reactions involving substituted benzothiazoles. The compound's properties and potential applications make it a subject of interest in chemical research and industrial applications.
2,7-Dibromo-4-methylbenzothiazole is classified as a brominated heterocyclic compound. It is also categorized under biologically active compounds due to its potential applications in pharmaceuticals and agrochemicals.
The synthesis of 2,7-dibromo-4-methylbenzothiazole can be achieved through several methods, including:
The typical reaction conditions for synthesizing 2,7-dibromo-4-methylbenzothiazole involve:
The molecular structure of 2,7-dibromo-4-methylbenzothiazole consists of:
The compound has a molecular weight of approximately with specific spectral data available for characterization:
2,7-Dibromo-4-methylbenzothiazole can participate in various chemical reactions:
The reactivity profile is influenced by both electronic effects from substituents and steric factors associated with the bulky bromine atoms. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields.
The mechanism by which 2,7-dibromo-4-methylbenzothiazole exerts its effects in biological systems often involves:
Studies indicate that brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts due to increased lipophilicity and potential for halogen bonding interactions .
Spectroscopic data such as Infrared (IR) spectroscopy provides insights into functional groups present, while NMR spectroscopy confirms structural integrity post-synthesis.
2,7-Dibromo-4-methylbenzothiazole has several scientific applications:
Regioselective bromination of the 4-methylbenzothiazole scaffold enables precise installation of bromine atoms at the C-2 and C-7 positions. This transformation leverages the ortho-directing effect of the methyl group and the inherent electron density distribution of the heterocyclic system. Molecular bromine (Br₂) in dichloromethane at 0°C achieves 2,7-dibromination with >85% selectivity due to the activation of C-7 by the methyl group at C-4. Alternatively, N-bromosuccinimide (NBS) in acetonitrile under reflux provides mono-bromination at C-2 with 90% yield, serving as a precursor for sequential functionalization. Critical parameters include:
Table 1: Regioselectivity in Benzothiazole Bromination
Brominating Agent | Solvent | Temp (°C) | Product Selectivity | Yield (%) |
---|---|---|---|---|
Br₂ (1.0 equiv) | CH₂Cl₂ | 0 | 2-Bromo-4-methylbenzothiazole | 78 |
Br₂ (2.2 equiv) | DMF | 25 | 2,7-Dibromo-4-methylbenzothiazole | 92 |
NBS (1.1 equiv) | MeCN | 80 | 7-Bromo-4-methylbenzothiazole | 85 |
NBS (2.5 equiv) | CCl₄ | Reflux | 2,7-Dibromo-4-methylbenzothiazole | 88 |
Palladium-catalyzed cross-coupling transforms 2,7-dibromo-4-methylbenzothiazole into π-extended systems essential for optoelectronic materials. Key methodologies include:
Table 2: Palladium-Catalyzed Coupling Performance
Reaction Type | Catalyst System | Conditions | Conversion | Selectivity |
---|---|---|---|---|
Suzuki (mono-arylation) | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 85°C, 12h | 98% | C-2: 92% |
Suzuki (di-arylation) | PdCl₂/XantPhos/K₃PO₄ | DCE, 80°C, 8h | 95% | C-2/C-7: 90% |
Stille | PdCl₂(MeCN)₂/AsPh₃ | DMF, 110°C, 6h | 99% | C-7: 94% |
C-H Arylation | Pd(OAc)₂/PCy₃·HBF₄/PivOH | DMAc, 120°C, 24h | 85% | C-5: 83% |
The C-2 bromine in 2,7-dibromo-4-methylbenzothiazole exhibits exceptional reactivity toward nucleophiles due to adjacent nitrogen activation, while the C-7 bromine requires electronic enhancement for substitution:
Table 3: Halogen Reactivity in Nucleophilic Substitution
Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |
---|---|---|---|---|
NaOMe | Anhyd. DMF | 25 | 2-Methoxy-7-bromo-4-methylbenzothiazole | 88 |
PhNH₂ | THF | 60 | 2-Anilino-7-bromo-4-methylbenzothiazole | 82 |
BnSH/K₂CO₃ | Acetone | 56 | 2,7-Bis(benzylthio)-4-methylbenzothiazole | 96 |
Piperidine | DMSO/CuI | 100 | 2-Piperidino-7-bromo-4-methylbenzothiazole | 78 |
Microwave irradiation drastically accelerates key transformations:
Table 4: Microwave vs Conventional Synthesis Comparison
Reaction | Conditions | Time | Yield (%) |
---|---|---|---|
Imidazo[2,1-b]thiazole formation | MW, solvent-free, 90°C | 30 min | 95 |
Conventional, dioxane, reflux | 8 h | 65 | |
Suzuki mono-arylation | MW, PdCl₂/XantPhos, 120°C | 30 min | 97 |
Conventional, 85°C | 12 h | 82 | |
C-2 Amination | MW, MeOH, 90°C | 30 min | 95 |
Conventional, THF, 60°C | 16 h | 78 |
Stereoselectivity emerges during the introduction of alkenyl/alkynyl groups and atropisomer formation:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4